molecular formula C13H10Cl2N2O B5728492 N-(3,4-dichlorobenzyl)isonicotinamide

N-(3,4-dichlorobenzyl)isonicotinamide

Cat. No. B5728492
M. Wt: 281.13 g/mol
InChI Key: IWSGDOWBEAAKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)isonicotinamide (NDI) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of isonicotinamide and has been synthesized using various methods.

Mechanism of Action

N-(3,4-dichlorobenzyl)isonicotinamide has a unique mechanism of action that makes it useful in scientific research. It has been shown to bind selectively to metal ions and form complexes with them. This binding results in changes in the fluorescence properties of this compound, which can be used to detect the presence of metal ions. Additionally, this compound has been shown to interact with nitric oxide, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorobenzyl)isonicotinamide is its high selectivity for metal ions and nitric oxide. This makes it a useful tool for the detection of these molecules in complex biological systems. Additionally, this compound has a high quantum yield, which makes it a highly sensitive fluorescent probe. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,4-dichlorobenzyl)isonicotinamide in scientific research. One area of research is the development of this compound-based sensors for the detection of metal ions and nitric oxide in vivo. Additionally, this compound-based MOFs have potential applications in gas storage, catalysis, and drug delivery. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
This compound is a unique chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been used as a fluorescent probe for the detection of metal ions and nitric oxide. Additionally, this compound has been shown to have biochemical and physiological effects in vitro. While this compound has several advantages for use in lab experiments, it also has limitations. Further research is needed to explore the potential of this compound in various areas of scientific research.

Synthesis Methods

N-(3,4-dichlorobenzyl)isonicotinamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dichlorobenzyl chloride with isonicotinamide in the presence of a base such as sodium hydroxide. This method results in the formation of this compound as a white crystalline solid with a high yield.

Scientific Research Applications

N-(3,4-dichlorobenzyl)isonicotinamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a fluorescent sensor for the detection of nitric oxide, a signaling molecule in the body. Additionally, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the preparation of supramolecular assemblies.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-13(18)10-3-5-16-6-4-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSGDOWBEAAKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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